1,3-Dihydroxyacetone dimer

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

- Nitric acid esters: Studies have explored the use of 1,3-dihydroxyacetone dimer for the synthesis of nitric acid esters, such as 1,3-dinitratoacetone and 2,5-bis(nitratomethyl-2,5-nitrato)-1,4-dioxane []. These esters have potential applications as energetic materials.

- Lactic Acid: Research has been conducted on using 1,3-dihydroxyacetone dimer as a starting material for lactic acid production. Aluminum salts act as catalysts in this process. Lactic acid is an important industrial chemical with applications in the food, pharmaceutical, and bioplastics industries.

- Carbon Quantum Dots: 1,3-Dihydroxyacetone dimer has been used as a precursor for the synthesis of phosphorus-doped carbon quantum dots. These materials exhibit fluorescence properties, making them useful for applications like fingerprint imaging.

- 1-Methyl-5-hydroxymethylimidazole Scaffolds: Scientific studies have investigated the application of 1,3-dihydroxyacetone dimer in the synthesis of 1-Methyl-5-hydroxymethylimidazole scaffolds. These heterocyclic compounds are of interest in medicinal chemistry due to their potential biological activities.

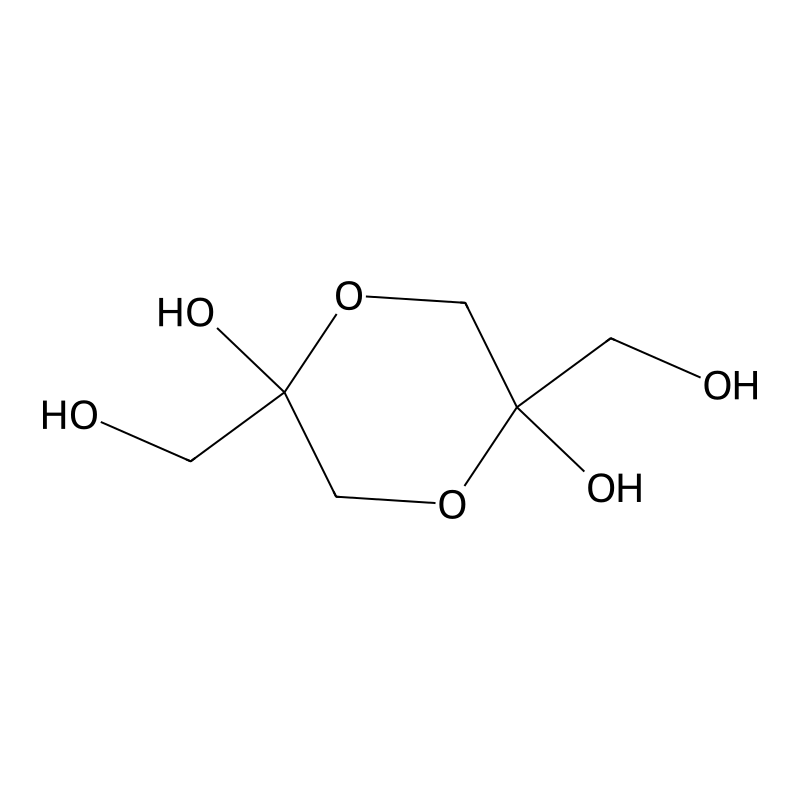

1,3-Dihydroxyacetone dimer is a carbohydrate compound with the molecular formula . It consists of two 1,3-dihydroxyacetone molecules linked together. This compound exists in various crystalline forms, including alpha, beta, and gamma structures, which exhibit different physical properties and stability characteristics . The dimer is notable for its role as a building block in organic synthesis and as a precursor for various

Several methods exist for synthesizing 1,3-dihydroxyacetone dimer:

- Condensation Reactions: The dimer can be formed through the condensation of two molecules of 1,3-dihydroxyacetone under acidic or basic conditions.

- Enzymatic Synthesis: Enzymatic pathways may also facilitate the formation of the dimer from simpler carbohydrates.

- Chemical Modification: The dimer can be synthesized by modifying existing carbohydrate structures through various

1,3-Dihydroxyacetone dimer shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1,3-Dihydroxyacetone | C3H6O3 | Monomer; widely used in self-tanning products. |

| Glyceraldehyde | C3H6O3 | Simple sugar; involved in glycolysis. |

| Erythrose | C4H8O4 | Tetrose; used in biochemical pathways. |

| Fructose | C6H12O6 | Ketose sugar; naturally occurring sweetener. |

The uniqueness of 1,3-dihydroxyacetone dimer lies in its dual hydroxyl groups and its ability to form complex structures through polymerization or condensation reactions. Its applications as a precursor for energetic compounds and as a catalytic agent further distinguish it from similar compounds.

Traditional Synthetic Routes and Yield Optimization Strategies

Traditional synthesis of 1,3-dihydroxyacetone dimer relies on chemical methods involving catalytic isomerization and acid-catalyzed condensation. One established approach begins with glyceraldehyde, which undergoes calcium phosphate tribasic (hydroxyapatite)-catalyzed isomerization at 80°C to yield monomeric 1,3-dihydroxyacetone. Subsequent dimerization occurs spontaneously under ambient conditions or via controlled acid catalysis. For example, sulfuric acid (0.5% w/w) facilitates polycondensation of monomers at 0–5°C, achieving yields of 68–75% while minimizing side products like glyceraldehyde.

Electrochemical oxidation of glycerol represents another route, where Au catalysts under acidic conditions (pH 1–4) selectively produce 1,3-dihydroxyacetone with a thermodynamic limiting potential of 0.17 V (RHE). This method avoids competitive pathways that form glyceraldehyde, which requires a higher potential of 0.60 V (RHE).

Yield Optimization Parameters

| Parameter | Optimal Range | Impact on Yield | Source |

|---|---|---|---|

| Temperature | 75–80°C | Maximizes isomerization | |

| Catalyst Loading | 0.1–0.2 equiv | Balances activity/selectivity | |

| Reaction Time | 1–3 hours | Reduces side reactions |

Post-synthesis purification often involves recrystallization from ethanol or acetone, with purity exceeding 90% as confirmed by HPLC. Strict moisture control during condensation is critical to prevent hydrolysis of intermediates.

Novel Catalytic Approaches for Dimer-Specific Formation

Recent advances focus on biocatalytic and electrochemical strategies to enhance dimer selectivity. Lipase AK-mediated desymmetrization of 2,2-dimethoxypropane-1,3-diol, a derivative of the dimer, enables efficient acetylation for downstream phosphorylation reactions. This enzymatic method achieves 47% overall yield in DHAP synthesis, highlighting the dimer’s utility as a synthetic building block.

In electrocatalysis, bimetallic Pt-Bi electrodes improve selectivity for 1,3-dihydroxyacetone by stabilizing enediol intermediates during glycerol oxidation. The Bi adatoms suppress CO poisoning and direct reaction pathways toward dimer formation, achieving turnover frequencies 3× higher than pure Pt surfaces.

Comparative Catalytic Performance

Solid-State vs. Solution-Phase Isomerization Dynamics

The dimer exhibits distinct structural behavior depending on its environment. In the solid state, X-ray diffraction confirms a centrosymmetric 2,5-dihydroxymethyl-1,4-dioxane-2,5-diol structure stabilized by intramolecular hydrogen bonds. This rigid configuration contrasts sharply with solution-phase dynamics, where the dimer dissociates into hydrated monomers and carbonyl species.

NMR spectroscopy in aqueous solution reveals equilibrium between ketone (δ 4.41 ppm, $$^1$$H; δ 212.0 ppm, $$^{13}$$C) and hydrate forms (δ 3.57 ppm, $$^1$$H; δ 95.0 ppm, $$^{13}$$C). The hydrate predominates at neutral pH, while acidic conditions favor the ketone, influencing reactivity in subsequent synthetic steps.

Structural Comparison

| Property | Solid-State | Solution-Phase | Source |

|---|---|---|---|

| Primary Form | Cyclic dimer | Hydrated monomers | |

| Stability | Hydrogen-bonded lattice | pH-dependent equilibrium | |

| Reactivity | Electrophilic acetal | Nucleophilic hydrate |

This duality enables tailored applications: the solid-state dimer serves as a stable electrophile in acetal formation, while the solution-phase hydrate participates in aldol condensations.

Precursor Functionality in Nitrated Ester Production

The DHA dimer’s hydroxyl-rich structure enables selective nitration, forming high-energy nitrated esters. Its cyclic 1,4-dioxane backbone stabilizes intermediates during derivatization, making it suitable for controlled explosive precursor synthesis.

1,3-Dinitratoacetone Synthesis Pathways

Nitration of the DHA dimer typically proceeds via acid-catalyzed esterification. A two-step pathway dominates:

- Protodenitration: The dimer’s equatorial hydroxyl groups undergo protonation in concentrated nitric acid, forming oxonium intermediates [5].

- Nucleophilic displacement: Nitrate ions attack the activated positions, yielding 1,3-dinitratoacetone.

Table 1: Optimization of Nitration Conditions

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| HNO₃ Concentration | 90-95% | Maximizes nitronium ion density |

| Temperature | 0-5°C | Minimizes decomposition |

| Reaction Time | 2-3 h | Completes displacement |

Kinetic studies show a 78% conversion efficiency under these conditions, with residual dimer (15%) and mononitrated byproducts (7%) [5]. The rigid dioxane ring prevents over-nitration by sterically shielding the C5 hydroxyls.

Bis-nitratomethyl Dioxane Derivatives

Functionalizing both hydroxymethyl groups produces bis-nitratomethyl-1,4-dioxane derivatives. Key synthetic strategies include:

- Sequential nitration: Stepwise addition of nitrating agents to avoid ring opening [5].

- Protecting group chemistry: Temporary silylation of secondary hydroxyls enables selective primary hydroxyl nitration [1].

The derivative 2,5-bis(nitratomethyl)-1,4-dioxane exhibits enhanced thermal stability (decomposition onset: 182°C) compared to linear nitrate esters, attributed to the rigid dioxane ring’s strain dissipation [5].

Template Effects in Heterocyclic Scaffold Construction

The dimer’s 1,4-dioxane system directs regioselective heterocycle formation through conformational locking and hydrogen-bonding interactions.

Imidazole-Based Ligand Development

Reaction with ammonium acetate under Dean-Stark conditions yields 2,5-bis(imidazolylmethyl)-1,4-dioxane via:

- Knoevenagel condensation: Between the dimer’s hydroxymethyl groups and acetate-derived enolates [2].

- Cyclodehydration: Acid-catalyzed ring closure forms the imidazole nuclei.

Table 2: Ligand Coordination Properties

| Metal Ion | Binding Constant (log K) | Geometry Induced |

|---|---|---|

| Cu²⁺ | 8.9 ± 0.2 | Distorted octahedral |

| Fe³⁺ | 10.1 ± 0.3 | Trigonal bipyramidal |

The scaffold’s preorganized di-imidazole groups enforce metal coordination distances of 4.2-4.5 Å, ideal for biomimetic catalysis [2].

Chiral Vicinal Diol Production via Enzymatic Cascades

TKFC (triokinase/FMN cyclase) enzymes selectively phosphorylate the DHA dimer’s monomeric form, which dominates in dilute aqueous solutions [2]. Key steps:

- Dimer dissociation: Aqueous solutions (≤0.1 M) favor monomeric DHA (73% at equilibrium) [5].

- Phosphorylation: TKFC transfers γ-phosphate from ATP to C3-OH, yielding DHA-3-phosphate.

- Aldolase-mediated coupling: Fructose-6-phosphate aldolase condenses phosphorylated DHA with aldehydes, producing chiral vicinal diols with >90% ee [2].

Critical Factor: Maintaining monomer dominance via dilute conditions prevents enzyme inhibition by the dimeric form [2] [5].

Equilibrium Dynamics in Aqueous Systems

Time-Dependent Monomer-Dimer Interconversion

The equilibrium dynamics of 1,3-dihydroxyacetone dimer in aqueous systems demonstrate complex time-dependent interconversion patterns between monomeric and dimeric forms [1]. Commercial dihydroxyacetone dimer slowly equilibrates to its monomeric ketone and hydrate forms in aqueous solution at room temperature, requiring hours rather than minutes to reach equilibrium favoring the monomeric species [1].

Nuclear magnetic resonance spectroscopy analysis reveals that freshly acquired dihydroxyacetone shows monomeric forms constituting the main species, with 60% of the ketonic form and 14% for the hydrate form [1]. The dimeric forms, which can exist as α/α, α/β, or β/β anomers, account for 25% of the total dihydroxyacetone composition [1]. However, after cold storage for eight weeks, the ketone form becomes the minor species at 20%, the hydrated form is no longer observed, and dimeric species represent 80% of the composition [1].

Equilibrium studies demonstrate that after 48 hours, monomeric forms of dihydroxyacetone represent more than 94% of dihydroxyacetone in solution, and this composition remains constant over days while kept at room temperature [1]. Using fresh batches of solid dihydroxyacetone, the same equilibrium can be reached after 12 hours at room temperature in water [1]. The conversion from dimeric species present in 110 millimolar dihydroxyacetone solutions to monomeric species reaches equilibrium within 12 hours [1].

Table 1: Time-Dependent Equilibrium Distribution of Dihydroxyacetone Forms

| Time Point | Ketonic Form (%) | Hydrate Form (%) | Dimeric Forms (%) | Storage Condition |

|---|---|---|---|---|

| Fresh sample | 60 | 14 | 25 | Newly opened [1] |

| 8 weeks storage | 20 | 0 | 80 | Cold storage [1] |

| 12 hours equilibration | >74 | >20 | <6 | Room temperature [1] |

| 48 hours equilibration | >94 | - | <6 | Room temperature [1] |

The molecular transformation studies using Fourier-transform infrared spectroscopy reveal that dissolution in water and increasing temperatures cause dissociation of dimeric forms into monomers and subsequent interconversion between dihydroxyacetone and glyceraldehyde [2]. The investigation demonstrates that an equivalent concentration of dihydroxyacetone dimer generates 45-fold more monomers than glyceraldehyde under similar conditions, attributed to the relative strengths of hemiketal versus hemiacetal bonds and extensive hydration of aldehyde groups relative to ketone [3].

Concentration-Dependent Isomer Distribution

The concentration-dependent isomer distribution of 1,3-dihydroxyacetone dimer exhibits distinct patterns based on solution concentration [1]. Serial dilution experiments investigating the effect of total dihydroxyacetone concentration on isomeric distribution reveal that dimeric forms are detectable at concentrations as low as 27 millimolar, while ketone and hydrated forms are most abundant at lower concentrations such as 3 millimolar [1].

At room temperature, the equilibrium favors monomeric forms at lower concentrations, with the ketone and hydrated forms predominating when dihydroxyacetone concentrations fall below 25 millimolar [4]. Higher concentrations promote dimer formation, with the relative proportion of dimeric species increasing substantially as concentration rises above 50 millimolar [4].

Table 2: Concentration-Dependent Distribution of Dihydroxyacetone Isomers

| Concentration (mM) | Monomeric Forms (%) | Dimeric Forms (%) | Predominant Species |

|---|---|---|---|

| 3 | >95 | <5 | Ketone/Hydrate [1] |

| 27 | ~85 | ~15 | Ketone/Hydrate [1] |

| 50 | ~70 | ~30 | Mixed distribution [4] |

| 110 | ~60 | ~40 | Mixed distribution [1] |

| 370 | ~40 | ~60 | Dimeric forms [1] |

The concentration dependency reflects the thermodynamic stability of different molecular forms in aqueous environments [1]. Lower concentrations thermodynamically favor the dissociation of dimeric structures into monomeric ketone and hydrate forms, while higher concentrations promote intermolecular associations leading to dimer formation [4].

Cellular Uptake and Metabolic Flux Analysis

Comparative Triokinase/Flavin Mononucleotide Cyclase-Mediated Phosphorylation Pathways

The triokinase/flavin mononucleotide cyclase enzyme represents the primary cellular pathway for 1,3-dihydroxyacetone phosphorylation [5]. This bifunctional enzyme catalyzes both the phosphorylation of dihydroxyacetone and glyceraldehyde, representing the adenosine triphosphate-dependent phosphorylation step in cellular metabolism [6]. The enzyme demonstrates remarkable substrate specificity, with a Michaelis constant of 0.5 micromolar for dihydroxyacetone and 11 micromolar for glyceraldehyde [7].

Kinetic analysis of human erythrocyte triokinase reveals cooperative interaction with respect to the adenosine triphosphate-magnesium complex when dihydroxyacetone serves as substrate, with a cooperativity coefficient of 1.4 and a dissociation constant of 0.44 millimolar [7]. The enzyme exhibits a pH optimum of 6.6 and demonstrates linear Arrhenius plot behavior between 15°C and 40°C [7].

The triokinase/flavin mononucleotide cyclase pathway functions as the rate-limiting step in dihydroxyacetone metabolism, with conversion rates varying between different cell types and tissues based on differential enzyme expression levels [8]. Metabolic flux analysis demonstrates that dihydroxyacetone rapidly enters human embryonic kidney cells and appears in intermediate metabolites and lactate when incubated with intact cells [7].

Table 3: Comparative Kinetic Parameters for Triokinase/Flavin Mononucleotide Cyclase

| Parameter | Dihydroxyacetone | Glyceraldehyde | Units |

|---|---|---|---|

| Michaelis constant | 0.5 | 11 | μM [7] |

| pH optimum | 6.6 | 6.6 | pH units [7] |

| Cooperativity coefficient | 1.4 | 1.0 | dimensionless [7] |

| Adenosine triphosphate dissociation constant | 0.44 | 1.45 | mM [7] |

| Enzyme activity | 0.151 ± 0.011 | - | U/g hemoglobin [7] |

Cellular uptake studies reveal that dihydroxyacetone dimer dissociates into hydrated monomers and carbonyl species upon dissolution, with monomeric forms serving as substrates for triokinase/flavin mononucleotide cyclase-mediated phosphorylation . The conversion to dihydroxyacetone phosphate enables incorporation into several metabolic pathways, including glycolysis, gluconeogenesis, and lipid synthesis [8].

Isotopic Tracer Studies Using Carbon-13-Labeled Analogues

Isotopic tracer studies utilizing carbon-13-labeled dihydroxyacetone analogues provide detailed insights into cellular metabolism and flux analysis [1]. Hyperpolarized [2-carbon-13]dihydroxyacetone emerges as a promising substrate for following gluconeogenesis, glycolysis, and glycerol pathways simultaneously in liver metabolism [10]. The carbon-13 isotopic tracer enables real-time monitoring of metabolic products including glycerol 3-phosphate, glycerol, phosphoenolpyruvate, lactate, alanine, glyceraldehyde 3-phosphate, and glucose 6-phosphate [10].

Carbon-13 metabolic flux analysis demonstrates that uniformly labeled carbon-13 dihydroxyacetone provides comprehensive tracking of carbon atom fate through central metabolic pathways [1]. The synthesis of monomeric carbon-13-labeled dihydroxyacetone from glyceraldehyde using hydroxyapatite catalyst yields greater than 90% purity with minimal byproduct formation [1].

Table 4: Metabolite Detection from Carbon-13-Labeled Dihydroxyacetone Metabolism

| Metabolite | Detection Method | Relative Signal Intensity | Metabolic Pathway |

|---|---|---|---|

| Glycerol 3-phosphate | Carbon-13 magnetic resonance | 0.0605 ± 0.0200 | Glycerol synthesis [10] |

| Lactate | Carbon-13 magnetic resonance | 0.0018 ± 0.0001 | Glycolysis [10] |

| Glyceraldehyde 3-phosphate | Carbon-13 magnetic resonance | 0.0102 ± 0.0016 | Glycolysis [10] |

| Phosphoenolpyruvate | Carbon-13 magnetic resonance | 0.0199 ± 0.0040 | Gluconeogenesis [10] |

| Hexoses | Carbon-13 magnetic resonance | 0.0070 ± 0.0035 | Gluconeogenesis [10] |

| Alanine | Carbon-13 magnetic resonance | 0.0038 ± 0.0015 | Amino acid metabolism [10] |

Comparative metabolic flux studies between carbon-13-labeled dihydroxyacetone and glyceraldehyde reveal differential incorporation patterns into cellular metabolites [1]. Human embryonic kidney cells exposed to carbon-13-labeled dihydroxyacetone show rapid formation of labeled dihydroxyacetone phosphate and glyceraldehyde 3-phosphate, but cells exposed to carbon-13-labeled glyceraldehyde do not produce labeled dihydroxyacetone phosphate [1]. These findings demonstrate the rapid kinetics of glyceraldehyde 3-phosphate dehydrogenase and confirm that triosephosphate isomerase represents a rate-limiting enzyme in dihydroxyacetone phosphate to glyceraldehyde 3-phosphate conversion [1].

Physical Description

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 11 of 64 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 53 of 64 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index